N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide
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Overview
Description
N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide is a synthetic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their significant biological activities and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide typically involves multiple steps. One common method starts with the preparation of the azetidine ring. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide involves its interaction with molecular targets within biological systems. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with significant biological activity.
Uniqueness
N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide is unique due to its specific functional groups and the presence of both azetidine and but-2-ynamide moieties. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-10(14)12-5-9-6-13(7-9)11(15)8-16-2/h9H,5-8H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTFCUVNLDCRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CN(C1)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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